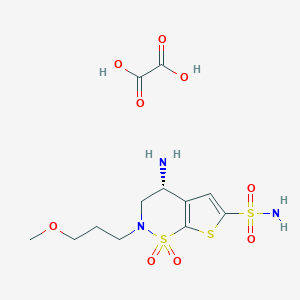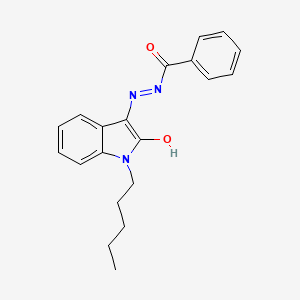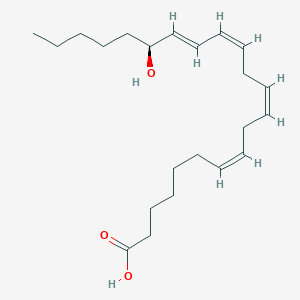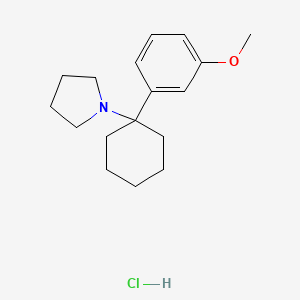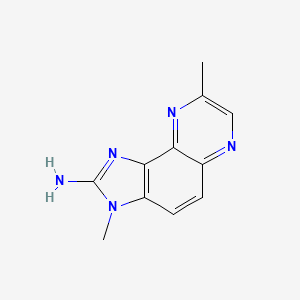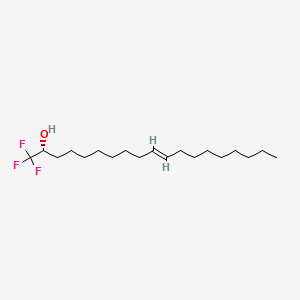
(E,2R)-1,1,1-trifluorononadec-10-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,2R)-1,1,1-trifluorononadec-10-en-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, a long carbon chain, and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of alkenes, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of (E,2R)-1,1,1-trifluorononadec-10-en-2-ol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E,2R)-1,1,1-trifluorononadec-10-en-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 1,1,1-trifluorononadec-10-en-2-one.
Reduction: Formation of 1,1,1-trifluorononadecane.
Substitution: Formation of 1,1,1-trifluorononadec-10-en-2-azide.
Scientific Research Applications
(E,2R)-1,1,1-trifluorononadec-10-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (E,2R)-1,1,1-trifluorononadec-10-en-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluorononadec-10-en-2-one: Similar structure but with a ketone functional group instead of an alcohol.
1,1,1-trifluorononadecane: Lacks the double bond and alcohol group, making it more hydrophobic.
1,1,1-trifluorononadec-10-en-2-azide: Contains an azide group, which can be used for further chemical modifications.
Uniqueness
(E,2R)-1,1,1-trifluorononadec-10-en-2-ol is unique due to the combination of its trifluoromethyl group, long carbon chain, and alcohol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H35F3O |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(E,2R)-1,1,1-trifluorononadec-10-en-2-ol |
InChI |
InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10,18,23H,2-8,11-17H2,1H3/b10-9+/t18-/m1/s1 |
InChI Key |
ZYGTVPPVHAUBNX-QZEKMECESA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCC[C@H](C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


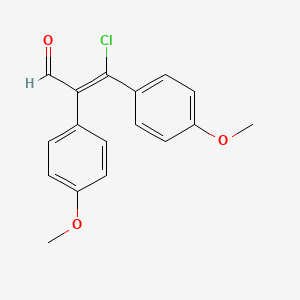
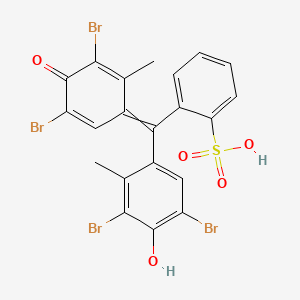
![N-(4-bromophenyl)-N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B10823028.png)
![4-[2-(2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester](/img/structure/B10823043.png)
![3-((1S,5R,9R)-9-((E)-3-Hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10823048.png)
![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B10823057.png)
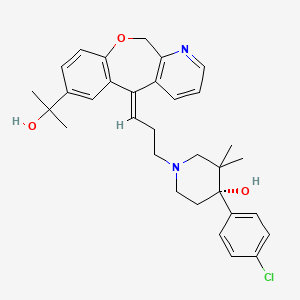
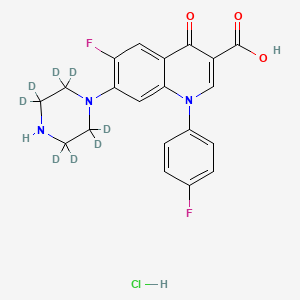
![4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823097.png)
